Boc-Phg-OH
Overview
Description
“Boc-Phg-OH” is a derivative of the amino acid glycine . It is also known as Boc-L-α-phenylglycine . The compound has a molecular weight of 251.28 g/mol and its linear formula is C6H5CH(COOH)NHCOOC(CH3)3 .
Synthesis Analysis
The synthesis of Boc-Phg-OH is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Boc-Phg-OH is represented by the Hill Formula: C₁₃H₁₇NO₄ . The InChI key for Boc-Phg-OH is HOBFSNNENNQQIU-JTQLQIEISA-N .Chemical Reactions Analysis
The Boc group in Boc-Phg-OH is stable towards most nucleophiles and bases . This makes it suitable for use in reactions such as Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Boc-Phg-OH is a solid substance with a melting point of 88 - 91 °C . It has an optical activity of [α]20/D +144±2°, c = 1% in ethanol .Scientific Research Applications
Self-Assembled Nanostructures : Boc-Phg-OH, as part of the diphenylalanine (Phe-Phe) motif, is crucial in the development of self-assembled nanostructures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. Studies have shown that altering the functional C-terminus conjugated substituents on Boc-Phe-Phe affects its self-assembly process, leading to the generation of nano-vesicles with potential applications in drug delivery and diagnostics (Datta, Tiwari, & Ganesh, 2018).
Molecularly Imprinted Polymers (MIPs) : Boc-Phg-OH has been used as a template in the creation of MIPs, which are highly selective materials used in sensors and separation technologies. The specific sorption and molecular recognition capabilities of these polymers are influenced by the structure of the N-terminal blocking group, as seen in studies involving Boc-Phg-OH and its analogues (Li et al., 2008).
Photocatalysis : In the field of photocatalysis, modifications to materials like (BiO)2CO3 (BOC) have been investigated to enhance their performance in environmental applications, such as water treatment and air purification. The research into modifying these materials for better photocatalytic efficiency can be indirectly linked to the broader understanding of organic compounds like Boc-Phg-OH in influencing material properties (Ni et al., 2016).
Organic Synthesis and Drug Design : Boc-Phg-OH is instrumental in peptide synthesis and drug design, particularly in protecting amino acid side chains during synthesis. Its stability and ease of removal make it an important tool in the synthesis of complex molecules, including therapeutic peptides and proteins (Sun et al., 2011).
Cancer Research : Compounds derived from Boc-Phg-OH, like triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine (Boc-Orn-OH), have shown potential in inducing apoptosis in cancer cells. This highlights its relevance in the development of novel anticancer drugs (Girasolo et al., 2017).
Environmental Applications : The degradation of pollutants, such as in the treatment of acid mine drainage with basic oxygen furnace slag, can be influenced by the presence of organic compounds like Boc-Phg-OH. Understanding the interactions of these compounds with environmental treatment processes is crucial for optimizing pollutant removal and resource recovery (Masindi et al., 2018).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBFSNNENNQQIU-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451804 | |
Record name | Boc-Phg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phg-OH | |
CAS RN |
2900-27-8 | |
Record name | Boc-Phg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Boc-L-Phenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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